6-(4-乙氧基苯基)-2-甲基嘧啶-4-胺

描述

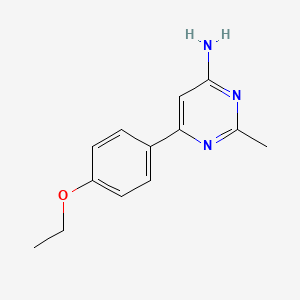

6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

分子间相互作用研究

该化合物可用于研究晶体结构中的分子间相互作用。 通过分析相互作用能、能框架、静电势图和指纹分析,研究人员可以深入了解固体中的分子排列 。此类研究对于理解材料的物理性质至关重要,可以促进具有所需特性的新材料的开发。

β-内酰胺类抗生素的合成

像6-(4-乙氧基苯基)-2-甲基嘧啶-4-胺这样的化合物中的乙氧基苯基基团可用于通过烯酮-亚胺环加成反应(施陶丁格反应)合成β-内酰胺类抗生素 。这些抗生素由于其对多种细菌感染的有效性而在医疗保健中发挥着重要作用。

席夫碱金属配合物的开发

席夫碱金属配合物,可从如6-(4-乙氧基苯基)-2-甲基嘧啶-4-胺之类的化合物中衍生而来,具有多种应用。 它们以其药理活性而闻名,包括抗菌、抗真菌、抗结核、抗疟疾、抗氧化、抗糖尿病、抗炎和抗癌活性 。这些配合物的设计是药物化学领域的一个发展趋势。

药物化学

像6-(4-乙氧基苯基)-2-甲基嘧啶-4-胺这样的杂环化合物在药物化学中至关重要。它们作为创建用于治疗各种疾病的多种药物的骨架。 它们的通用性允许开发具有改进的功效和安全性特征的新药 。

工业应用

除了医药应用外,杂环化合物还用于工业中生产染料、消毒剂、缓蚀剂、抗氧化剂以及共聚物合成 。这些应用证明了该化合物在各种商业产品中的实用性。

抗HIV研究

与6-(4-乙氧基苯基)-2-甲基嘧啶-4-胺结构相关的化合物已被合成并筛选其抗HIV活性。 它们在抑制急性感染细胞中HIV-1和HIV-2株的复制方面显示出希望,这是对抗HIV/AIDS的重大进步 。

生物活性

6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting data tables to illustrate its effects.

Chemical Structure and Properties

The chemical structure of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine features a pyrimidine ring substituted with an ethoxyphenyl group at the 6-position and a methyl group at the 2-position. This structural configuration is crucial for its interaction with biological targets.

Antimicrobial Properties

Research has indicated that 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine exhibits notable antimicrobial properties. In particular, it has been shown to be effective against various bacterial strains, including Enterococcus faecalis. The minimum inhibitory concentration (MIC) against this bacterium was reported at 16 µg/mL, while the minimum bactericidal concentration (MBC) was found to be 32 µg/mL .

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Enterococcus faecalis | 16 | 32 |

Anticancer Activity

The compound has also been studied for its anticancer effects. In vitro assays demonstrated that it possesses cytotoxic activity against several cancer cell lines, including gastric adenocarcinoma (AGS) and colorectal carcinoma (HCT-116). The half-maximal inhibitory concentration (IC50) for AGS cells was reported at 53.02 µM .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| AGS | 53.02 |

| HCT-116 | Varies |

The mechanism through which 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine exerts its biological effects involves modulation of specific molecular targets. It is hypothesized that the compound may inhibit certain kinases involved in cell signaling pathways, which could lead to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies and Research Findings

- Antimicrobial Study : A study focusing on the antibacterial activity of pyrimidine derivatives found that structural modifications significantly enhance their efficacy. The presence of a -C=N- bond in similar compounds has been linked to increased antibacterial activity .

- Anticancer Research : Another investigation evaluated a series of pyrimidine derivatives for their anticancer properties, highlighting that compounds with specific substituents exhibited improved cytotoxicity against multiple cancer cell lines. The findings suggest a structure-activity relationship that could guide future drug development efforts .

- In vitro Assays : In vitro studies have shown that compounds similar to 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine can inhibit COX-2 activity, suggesting potential anti-inflammatory properties alongside their antimicrobial and anticancer activities .

属性

IUPAC Name |

6-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-3-17-11-6-4-10(5-7-11)12-8-13(14)16-9(2)15-12/h4-8H,3H2,1-2H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHJMJBLNAYNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。